molecular formula C21H18N4O2S B3628960 2-[(4-PHENYLPIPERAZINO)CARBONYL]-4H-[1,3]THIAZINO[3,2-A][1,3]BENZIMIDAZOL-4-ONE

2-[(4-PHENYLPIPERAZINO)CARBONYL]-4H-[1,3]THIAZINO[3,2-A][1,3]BENZIMIDAZOL-4-ONE

Cat. No.: B3628960
M. Wt: 390.5 g/mol
InChI Key: NXONNUYCCDLGTR-UHFFFAOYSA-N
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Description

2-[(4-Phenylpiperazino)carbonyl]-4H-[1,3]thiazino[3,2-a][1,3]benzimidazol-4-one is a complex heterocyclic compound that belongs to the class of thiazino-benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazine ring fused to a benzimidazole core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Phenylpiperazino)carbonyl]-4H-[1,3]thiazino[3,2-a][1,3]benzimidazol-4-one typically involves the cyclocondensation of 1H-benzimidazole-2-thione with appropriate reagents. One common method is the reaction of benzimidazole-2-thione with 1,3-dibromopropane in refluxing ethanol in the presence of triethylamine . Another approach involves the use of 1,3-dichloropropane or bis(chloromethyl)dimethylsilane in a two-phase system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Phenylpiperazino)carbonyl]-4H-[1,3]thiazino[3,2-a][1,3]benzimidazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Amines or alkylating agents in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines or other reduced derivatives .

Mechanism of Action

The mechanism of action of 2-[(4-Phenylpiperazino)carbonyl]-4H-[1,3]thiazino[3,2-a][1,3]benzimidazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects .

Properties

IUPAC Name

2-(4-phenylpiperazine-1-carbonyl)-[1,3]thiazino[3,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c26-19-14-18(28-21-22-16-8-4-5-9-17(16)25(19)21)20(27)24-12-10-23(11-13-24)15-6-2-1-3-7-15/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXONNUYCCDLGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=O)N4C5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-PHENYLPIPERAZINO)CARBONYL]-4H-[1,3]THIAZINO[3,2-A][1,3]BENZIMIDAZOL-4-ONE
Reactant of Route 2
Reactant of Route 2
2-[(4-PHENYLPIPERAZINO)CARBONYL]-4H-[1,3]THIAZINO[3,2-A][1,3]BENZIMIDAZOL-4-ONE
Reactant of Route 3
2-[(4-PHENYLPIPERAZINO)CARBONYL]-4H-[1,3]THIAZINO[3,2-A][1,3]BENZIMIDAZOL-4-ONE
Reactant of Route 4
Reactant of Route 4
2-[(4-PHENYLPIPERAZINO)CARBONYL]-4H-[1,3]THIAZINO[3,2-A][1,3]BENZIMIDAZOL-4-ONE
Reactant of Route 5
Reactant of Route 5
2-[(4-PHENYLPIPERAZINO)CARBONYL]-4H-[1,3]THIAZINO[3,2-A][1,3]BENZIMIDAZOL-4-ONE
Reactant of Route 6
2-[(4-PHENYLPIPERAZINO)CARBONYL]-4H-[1,3]THIAZINO[3,2-A][1,3]BENZIMIDAZOL-4-ONE

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